Rostafuroxin

Übersicht

Beschreibung

Rostafuroxin is a synthetic digitoxigenin derivative known for its potential in treating hypertension. It modulates the effects of the enzyme sodium-potassium adenosine triphosphatase, which maintains sodium and potassium ion gradients across plasma membranes . This compound has shown promise in lowering blood pressure in animal models of hypertension and is currently being studied in clinical trials for the treatment of essential hypertension .

Wissenschaftliche Forschungsanwendungen

Rostafuroxin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um die Auswirkungen von Digitoxigenin-Derivaten zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation der Natrium-Kalium-ATPase-Aktivität.

Industrie: Für seine Verwendung bei der Entwicklung neuer Antihypertensiva erforscht.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es spezifisch an das Natrium-Kalium-ATPase-Enzym bindet. Diese Bindung moduliert die Aktivität des Enzyms, was zur Regulierung der Natrium- und Kaliumionengradienten über Plasmamembranen führt . Die beteiligten molekularen Ziele umfassen die extrazelluläre Domäne des Enzyms und die Signalwege, die durch Adduzin und endogenes Ouabain vermittelt werden .

Ähnliche Verbindungen:

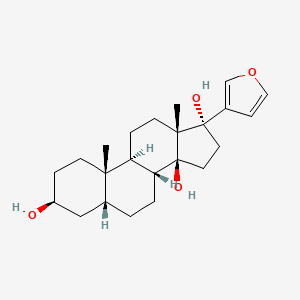

Digitoxigenin: Die Stammverbindung von this compound.

Ouabain: Ein weiteres Digitoxigenin-Derivat mit ähnlicher biologischer Aktivität.

Losartan: Ein Antihypertensivum, das in klinischen Studien zum Vergleich verwendet wird.

Eindeutigkeit: This compound ist einzigartig in seiner selektiven Hemmung des Natrium-Kalium-ATPase-Enzyms und seiner Fähigkeit, bestimmte Formen von Bluthochdruck zu bekämpfen, die durch Adduzin und endogenes Ouabain vermittelt werden . Im Gegensatz zu anderen ähnlichen Verbindungen hat this compound in Tiermodellen eine hohe Potenz und Wirksamkeit bei der Senkung des Blutdrucks und der Verhinderung der Organhypertrophie gezeigt .

Wirkmechanismus

Target of Action

Rostafuroxin is a synthetic digitoxigenin derivative . The primary target of this compound is the enzyme Na+/K±ATPase . This enzyme plays a crucial role in maintaining sodium and potassium ion gradients across plasma membranes .

Mode of Action

This compound modulates the effects of the Na+/K±ATPase enzyme . It has been found to inhibit the ATP1A1-mediated signaling pathway required for respiratory syncytial virus (RSV) entry into respiratory epithelial cells . This compound is known to specifically bind ATP1A1 .

Biochemical Pathways

This compound affects the ATP1A1-mediated signaling pathway . This pathway is triggered by cardiotonic steroids and is required for the entry of RSV into host cells . By inhibiting this pathway, this compound prevents RSV infection in respiratory epithelial cells .

Pharmacokinetics

It has been tested in clinical studies as an anti-hypertensive agent and has shown no adverse effects in healthy humans .

Result of Action

At the molecular level, this compound antagonizes the triggering of the Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway leading to renal Na±K+ pump, and ERK tyrosine phosphorylation and activation . In the vasculature, it normalizes the increased myogenic tone caused by nanomolar ouabain . It has been shown to lower blood pressure in an animal model of hypertension .

Action Environment

The action of this compound can be influenced by environmental factors such as nutritional status. For example, chronic undernutrition modifies the response to this compound in juvenile hypertensive rats . The drug has been found to increase food/energy/Na+ intake in undernourished rats, but it had opposite effects on Na+ balance (intake minus urinary excretion) .

Biochemische Analyse

Biochemical Properties

Rostafuroxin interacts with the enzyme Na+/K±ATPase . This enzyme is crucial for maintaining sodium and potassium ion gradients across plasma membranes . This compound modulates the effects of this enzyme, thereby playing a significant role in biochemical reactions .

Cellular Effects

This compound has been found to inhibit Respiratory Syncytial Virus (RSV) infection in respiratory epithelial cells by inhibiting the RSV induced ATP1A1-mediated signaling pathway required for RSV entry . It also has an impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively disrupting the binding to the cSrc-SH2 domain of mutant α-adducin and of the ouabain-activated Na-K pump . It antagonizes the triggering of the Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway leading to renal Na-K pump, and ERK tyrosine phosphorylation and activation .

Dosage Effects in Animal Models

This compound has been shown to reduce blood pressure and prevent organ hypertrophy in animal models representative of both adducin and EO mechanisms

Metabolic Pathways

This compound is involved in the metabolic pathways related to the enzyme Na+/K±ATPase . This enzyme is crucial for maintaining sodium and potassium ion gradients across plasma membranes .

Vorbereitungsmethoden

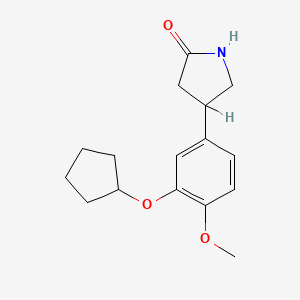

Synthetic Routes and Reaction Conditions: Rostafuroxin is synthesized through a series of chemical reactions starting from digitoxigenin. The synthetic route involves the introduction of a furan ring at the C17 position of the steroid backbone. The key steps include:

Oxidation: Digitoxigenin is oxidized to introduce a hydroxyl group.

Substitution: The hydroxyl group is substituted with a furan ring.

Cyclization: The molecule undergoes cyclization to form the final structure of this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Raw Material Preparation: High-purity digitoxigenin is prepared as the starting material.

Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum efficiency.

Purification: The final product is purified using techniques like chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Reaktionstypen: Rostafuroxin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten haben können.

Vergleich Mit ähnlichen Verbindungen

Digitoxigenin: The parent compound of rostafuroxin.

Ouabain: Another digitoxigenin derivative with similar biological activity.

Losartan: An antihypertensive drug used for comparison in clinical trials.

Uniqueness: this compound is unique in its selective inhibition of the sodium-potassium adenosine triphosphatase enzyme and its ability to counteract specific forms of hypertension mediated by adducin and endogenous ouabain . Unlike other similar compounds, this compound has shown high potency and efficacy in reducing blood pressure and preventing organ hypertrophy in animal models .

Eigenschaften

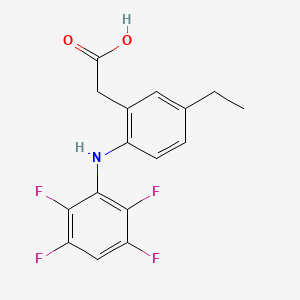

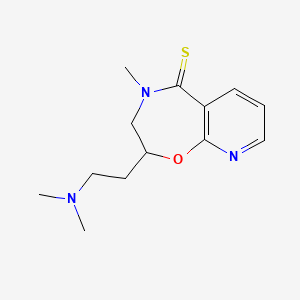

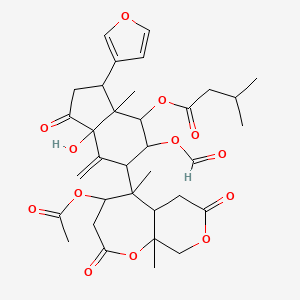

IUPAC Name |

(3S,5R,8R,9S,10S,13S,14S,17S)-17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAPORIZZWBIEX-DTBDINHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=COC=C5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870040 | |

| Record name | Rostafuroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156722-18-8 | |

| Record name | Rostafuroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156722-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rostafuroxin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156722188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rostafuroxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rostafuroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSTAFUROXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P848LCX62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rostafuroxin primarily targets the sodium-potassium pump (Na+,K+-ATPase) by selectively antagonizing the binding of ouabain, an endogenous cardiotonic steroid. [, , ]

A: While this compound displaces ouabain from its binding site on the Na+,K+-ATPase, it does not directly inhibit the pump's activity. Instead, it disrupts ouabain-mediated activation of downstream signaling pathways. [, ]

A: this compound primarily inhibits the Src-epidermal growth factor receptor (EGFR)-ERK signaling pathway triggered by the binding of ouabain or mutant α-adducin to Na+,K+-ATPase. This inhibition leads to a decrease in renal Na+ reabsorption and a reduction in blood pressure. [, , ]

A: this compound preferentially disrupts the interaction between the Src-SH2 domain and mutant α-adducin or the ouabain-bound Na+,K+-ATPase complex. It interacts less robustly with wild-type α-adducin or the Na+,K+-ATPase in the absence of ouabain. [, ]

A: this compound exhibits selective action, primarily targeting Na+,K+-ATPase signaling in the renal tubules and vascular smooth muscle cells, thus impacting blood pressure regulation. [, , ]

A: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they mention that it is a derivative of digitoxigenin. Further research in chemical databases would be required for precise structural information. [, ]

ANone: The provided research papers primarily focus on the pharmacological and biological effects of this compound. Information about its material compatibility and stability under different conditions is not discussed. [1-28]

A: this compound acts as a pharmacological antagonist rather than a catalyst. It exerts its effects by binding to the Na+,K+-ATPase and disrupting specific protein-protein interactions. []

A: While the provided research papers do not extensively discuss computational studies, one study mentions molecular modeling to demonstrate a potential cGMP docking site within the ouabain-binding pocket of Na+,K+-ATPase. This suggests the potential use of computational methods in understanding this compound's interactions with its target. []

A: While the provided research papers do not detail specific SAR studies for this compound, they highlight its development as a digitoxigenin derivative designed to selectively antagonize ouabain binding to Na+,K+-ATPase. [] Further research focusing on the SAR of this compound would be valuable.

ANone: The research papers primarily focus on the in vivo effects of this compound and do not provide detailed information about its stability, formulation strategies, or efforts to improve its solubility and bioavailability. [1-28]

ANone: The provided research papers focus on preclinical and early clinical research on this compound and do not address SHE regulations or compliance, which are typically relevant for later stages of drug development and commercialization. [1-28]

A: this compound's pharmacodynamics involve selective antagonism of ouabain and mutant α-adducin-mediated Na+,K+-ATPase activation, primarily in the kidneys. This action leads to a reduction in sodium reabsorption and, consequently, lower blood pressure. [, ]

ANone: this compound's efficacy has been evaluated in various models, including:

- Rodent models: Spontaneously hypertensive rats, Dahl salt-sensitive rats, DOCA-salt rats, and Milan hypertensive rats carrying mutant α-adducin. [, , , , , , ]

- Cellular models: Primary cultures of rat renal proximal tubule cells, human embryonic kidney (HEK293) cells, and human airway epithelial (A549) cells. [, , , ]

- Clinical trials: Phase II dose-finding studies in patients with essential hypertension. [, , , ]

ANone: The research papers primarily focus on this compound's mechanism of action and do not extensively discuss potential resistance mechanisms. [1-28]

ANone: The provided research papers primarily focus on the pharmacological and therapeutic potential of this compound. While some studies touch upon analytical techniques and in vitro assays, comprehensive information about these other aspects is limited. Further research is necessary to fully explore these areas. [1-28]

ANone: Significant milestones in this compound research include:

- Discovery and preclinical development: Initial research identified ouabain and mutant α-adducin as potential therapeutic targets in hypertension. this compound was then developed as a selective ouabain antagonist with antihypertensive properties in animal models. []

- Early clinical trials: Phase II dose-finding studies demonstrated the safety and efficacy of this compound in reducing blood pressure in patients with essential hypertension. [, , ]

- Pharmacogenomic research: Studies revealed that specific genetic variations related to ouabain metabolism and adducin activity could predict a patient's response to this compound, paving the way for personalized medicine approaches. [, , ]

ANone: this compound research offers opportunities for cross-disciplinary collaboration and applications, including:

- Pharmacogenomics: Integrating genetic information to personalize this compound therapy and potentially other antihypertensive treatments. [, , ]

- Drug discovery and development: Exploring this compound's mechanism of action and derivatives as potential therapeutic agents for other diseases associated with Na+,K+-ATPase dysregulation, such as heart failure and cancer. [, ]

- Cardiovascular research: Investigating the role of ouabain and adducin in cardiovascular health and disease, potentially leading to novel therapeutic targets and strategies. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.